4-(1H-IMIDAZOL-4-YL)-BENZONITRILE
Overview
Description
4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is a heterocyclic aromatic compound that features both an imidazole ring and a benzonitrile group
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-5-yl)benzonitrile is the Histamine H4 receptor (H4R) . This receptor is a G protein-coupled receptor that mediates the histamine signals in peripheral tissues . It displays a significant level of constitutive activity, meaning it exhibits spontaneous activity in the absence of an agonist .
Mode of Action
It is known that imidazole derivatives can show a remarkable binding affinity at the active site of their target receptors . This suggests that 4-(1H-imidazol-5-yl)benzonitrile may interact with the Histamine H4 receptor in a similar manner, potentially leading to changes in the receptor’s activity.
Biochemical Pathways
Given its target, it is likely to be involved in the histamine signaling pathway . The downstream effects of this could include a variety of physiological responses, such as inflammation and allergic reactions.
Result of Action
Given its target, it is likely to modulate the activity of the histamine h4 receptor , which could have a variety of downstream effects, potentially including anti-inflammatory and antiallergic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-IMIDAZOL-4-YL)-BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(1H-IMIDAZOL-4-YL)-BENZONITRILE can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 4-(1H-imidazol-5-yl)benzylamine.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
4-(1H-IMIDAZOL-4-YL)-BENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-2-yl)benzonitrile
- 4-(1H-imidazol-4-yl)benzonitrile
- 4-(1H-imidazol-1-yl)benzonitrile
Uniqueness
4-(1H-IMIDAZOL-4-YL)-BENZONITRILE is unique due to the position of the imidazole ring, which can influence its electronic properties and reactivity. The specific arrangement of the imidazole and benzonitrile groups can result in distinct interactions with biological targets and different chemical reactivity compared to its isomers.
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVSJNPHFWESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443949 | |
Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34443-07-7 | |
Record name | Benzonitrile, 4-(1H-imidazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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